
ML 315 盐酸盐
描述
ML 315 盐酸盐是一种化学化合物,以其对cdc2样激酶 (Clk) 和双特异性酪氨酸磷酸化调节激酶 (DYRK) 的抑制效应而闻名。 它主要用于科学研究,特别是在癌症和神经系统疾病领域 .
科学研究应用
ML 315 盐酸盐由于其对cdc2样激酶和双特异性酪氨酸磷酸化调节激酶的抑制效应,在科学研究中被广泛使用。它的一些应用包括:
癌症研究: 该化合物用于研究激酶在癌细胞增殖和存活中的作用。
神经系统疾病研究: 它有助于理解神经系统疾病的基础机制和潜在的治疗靶点。
生物学研究: ML 315 盐酸盐用于研究细胞信号通路和激酶活性。
工业应用: 该化合物用于开发用于治疗目的的激酶抑制剂
作用机制
ML 315 盐酸盐通过抑制cdc2样激酶和双特异性酪氨酸磷酸化调节激酶发挥其作用。该化合物对Clk1、Clk4和Clk2表现出高选择性,其IC50值分别为68、68和231 nM。它还以282和1156 nM的IC50值抑制Dyrk1A和Dyrk1B。 这些激酶的抑制会破坏细胞信号通路,导致细胞增殖和存活发生改变 .
生化分析
Biochemical Properties
ML 315 hydrochloride functions as an inhibitor of cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. It exhibits inhibitory activity with IC50 values of 68 nanomolar for Clk1, Clk4, and Clk2, and 282 nanomolar for DYRK1A and 1156 nanomolar for DYRK1B . The compound shows a 20-fold selectivity for Clk4 over DYRK1A . By inhibiting these kinases, ML 315 hydrochloride interferes with the phosphorylation of target proteins, thereby modulating their activity and function. This inhibition can affect various signaling pathways and cellular processes, making ML 315 hydrochloride a valuable tool for studying kinase-related mechanisms.
Cellular Effects
ML 315 hydrochloride exerts significant effects on various cell types and cellular processes. By inhibiting cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases, ML 315 hydrochloride can alter cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on kinase activity can lead to changes in cell cycle progression, apoptosis, and differentiation. Additionally, ML 315 hydrochloride has been shown to influence the expression of genes involved in cell proliferation and survival, further highlighting its potential as a therapeutic agent in cancer and other diseases .
Molecular Mechanism
The molecular mechanism of ML 315 hydrochloride involves its binding to the active sites of cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. This binding inhibits the phosphorylation of target proteins, thereby modulating their activity and function. ML 315 hydrochloride’s selectivity for specific kinases allows it to target specific signaling pathways, leading to changes in gene expression and cellular processes. The compound’s ability to inhibit kinase activity makes it a valuable tool for studying the molecular mechanisms underlying various diseases and for developing targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ML 315 hydrochloride can vary over time. The compound is stable in both mouse and human plasma, which ensures its efficacy in experimental studies . The long-term effects of ML 315 hydrochloride on cellular function may depend on factors such as dosage, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have shown that prolonged exposure to ML 315 hydrochloride can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of ML 315 hydrochloride in animal models can vary with different dosages. At lower doses, the compound may selectively inhibit specific kinases, leading to targeted modulation of signaling pathways and cellular processes. At higher doses, ML 315 hydrochloride may exhibit off-target effects, potentially leading to toxicity or adverse effects. Studies in animal models have shown that the compound’s efficacy and safety profile can be influenced by factors such as dosage, administration route, and the specific disease model being studied .
Metabolic Pathways
ML 315 hydrochloride is involved in various metabolic pathways, primarily through its interaction with cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. The compound’s inhibition of these kinases can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, ML 315 hydrochloride may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, ML 315 hydrochloride is transported and distributed through various mechanisms. The compound’s moderate cell permeability allows it to enter cells and reach its target kinases . Additionally, ML 315 hydrochloride may interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s efficacy and specificity in modulating kinase activity and cellular processes .
Subcellular Localization
The subcellular localization of ML 315 hydrochloride is crucial for its activity and function. The compound’s ability to target specific kinases within cellular compartments allows it to modulate signaling pathways and cellular processes effectively. ML 315 hydrochloride may be directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its precise localization and activity within cells .
准备方法
合成路线和反应条件
ML 315 盐酸盐的合成涉及 5-(1,3-苯并二氧杂环戊烯-5-基)-N-[(3,5-二氯苯基)甲基]-4-嘧啶胺与盐酸的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 和乙醇等溶剂,该化合物在小鼠和人血浆中均稳定 .
工业生产方法
ML 315 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和稳定性。 该化合物储存在 -20°C 以保持其稳定性 .
化学反应分析
反应类型
ML 315 盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成不同的产物。
还原: 还原反应可以改变化合物的结构,可能改变其抑制效应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂通常被使用
形成的主要产物
这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能产生不同的嘧啶衍生物,而取代反应可以产生各种取代的嘧啶 .
相似化合物的比较
类似化合物
ML 314 盐酸盐: 另一种对cdc2样激酶具有相似选择性和效力的抑制剂。
ML 316 盐酸盐: 一种对cdc2样激酶和双特异性酪氨酸磷酸化调节激酶均具有抑制效应的化合物。
ML 317 盐酸盐: 以其对细胞周期蛋白依赖性激酶和双特异性酪氨酸磷酸化调节激酶的双重抑制效应而闻名
独特性
ML 315 盐酸盐以其对Clk4而不是Dyrk1A的高选择性而脱颖而出,显示出20倍的选择性。 这种独特的选择性特征使其成为专注于特定激酶通路的研究所得力的工具 .
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDEAAKKQCKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



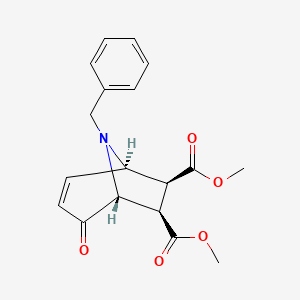

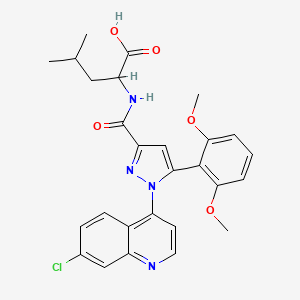
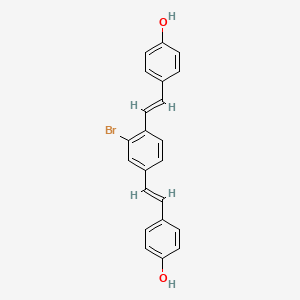

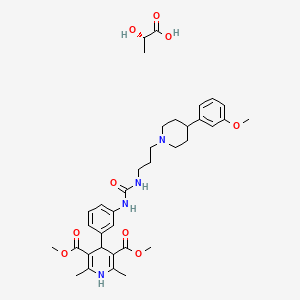

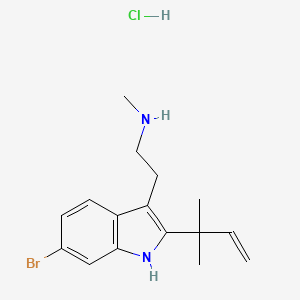
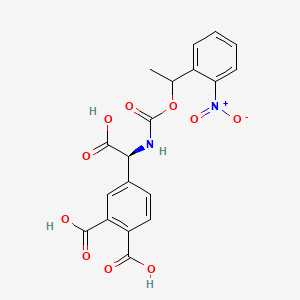
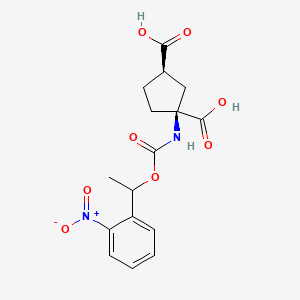
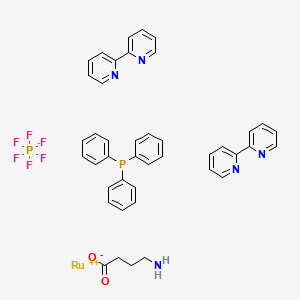
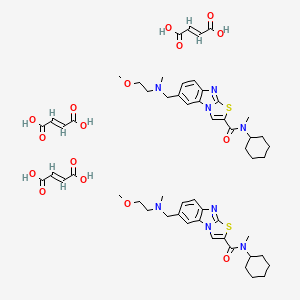
![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)
